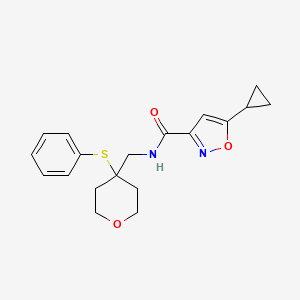
5-cyclopropyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-cyclopropyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide" is an organic molecule with intriguing structural characteristics. It combines diverse functional groups, such as a cyclopropyl ring, an isoxazole ring, and a tetrahydro-pyran ring. The compound's synthesis and diverse reactions offer significant opportunities for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Steps: The synthesis typically begins with constructing the cyclopropyl and isoxazole rings, employing cyclopropanation and isoxazole-forming reactions.
Formation of Phenylthio-Tetrahydro-Pyran: The subsequent steps include the incorporation of the phenylthio-tetrahydro-pyran unit through well-established synthetic procedures involving nucleophilic substitution and ring closure.
Final Assembly: The final product is achieved through the coupling of these substructures under controlled conditions, typically involving catalysts and specific temperature and pH conditions to optimize yields.
Industrial Production Methods: In an industrial setting, production scales up the lab procedures with considerations for cost-efficiency, safety, and environmental impact. Techniques like flow chemistry and high-throughput screening might be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, or reduction to yield simpler derivatives.
Substitution Reactions: Due to the presence of the phenylthio group, the compound can engage in electrophilic aromatic substitution.
Cyclization Reactions: The structural elements allow for intramolecular cyclization reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like hydrogen peroxide or peracids.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts.
Substitution Agents: Halogenated compounds or nitrosylating agents.
Major Products: The reactions typically yield a range of products depending on the conditions, including derivatives like sulfoxides, sulfones, and various substituted isoxazoles.
Scientific Research Applications
In Chemistry: The compound's reactivity and structural complexity make it a valuable subject for studying organic synthesis, reaction mechanisms, and the development of new synthetic methodologies.
In Biology: Its potential biological activities may include antibacterial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
In Medicine: Potential therapeutic applications include exploring its efficacy as a pharmacological agent due to its diverse functional groups and bioactive potential.
In Industry: The compound may be used in material science for developing new materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The compound's effects are mediated through interactions with various molecular targets, including enzymes and receptors. Its mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor functions. Specific pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
5-cyclopropyl-N-methylisoxazole-3-carboxamide
4-phenylthio-tetrahydropyran-2-carboxamide
N-phenylthio-isoxazole derivatives
Its uniqueness lies in its multifaceted structural attributes, which confer distinct chemical reactivity and potential biological activity, making it a significant focus for research across various scientific disciplines.
Properties
IUPAC Name |
5-cyclopropyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(16-12-17(24-21-16)14-6-7-14)20-13-19(8-10-23-11-9-19)25-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASMTPDNPSHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
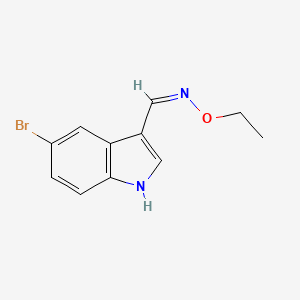
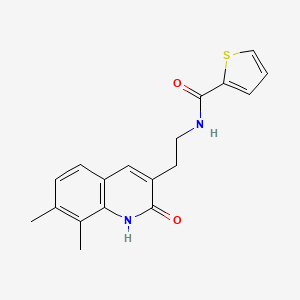
![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)
![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2773664.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)

![7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid](/img/structure/B2773670.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2773674.png)
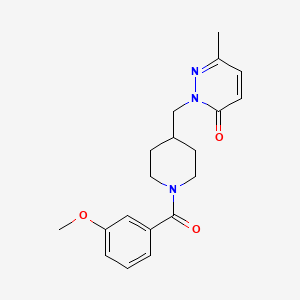
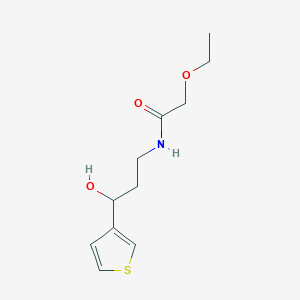
![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)
![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2773680.png)
